![molecular formula C24H30N2O2 B4117559 N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide](/img/structure/B4117559.png)
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide
Overview
Description
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide, also known as BMS-986168, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has been shown to be effective in pre-clinical studies for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Mechanism of Action
The mechanism of action of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide is not fully understood. However, it has been suggested that the compound acts as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype 1 (M1). This receptor is involved in the regulation of cognitive function and is known to be impaired in Alzheimer's disease. By enhancing the activity of the M1 receptor, N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide may improve cognitive function in patients with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide have been studied in vitro and in vivo. In vitro studies have shown that the compound enhances the activity of the M1 receptor and increases the release of acetylcholine in the brain. In vivo studies have shown that N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide improves cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have a neuroprotective effect in animal models of Parkinson's and Huntington's diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide in lab experiments is its specificity for the M1 receptor. This allows researchers to study the effects of enhancing the activity of this receptor on cognitive function and neurological diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the study of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide. One direction is to further investigate its mechanism of action and how it affects cognitive function in neurological diseases. Another direction is to study its potential therapeutic applications in other neurological disorders, such as schizophrenia and depression. Additionally, future studies could investigate the pharmacokinetics and toxicity of the compound in vivo, which would be important for its development as a therapeutic agent.
Scientific Research Applications
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide has been extensively studied for its potential therapeutic applications in neurological diseases. It has been shown to be effective in pre-clinical studies for the treatment of Alzheimer's, Parkinson's, and Huntington's diseases. The compound has been shown to target specific receptors in the brain, which are involved in the regulation of neurotransmitters such as dopamine and acetylcholine.
properties
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-2-3-9-23(27)25-22-12-10-21(11-13-22)24(28)26-16-14-20(15-17-26)18-19-7-5-4-6-8-19/h4-8,10-13,20H,2-3,9,14-18H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZHYPLPJVIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]pentanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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